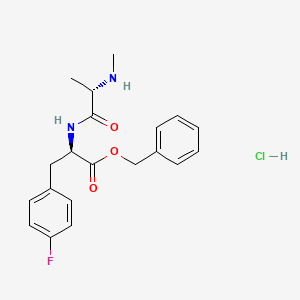![molecular formula C19H19BrN4O2S B2478835 3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179466-58-0](/img/structure/B2478835.png)
3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a useful research compound. Its molecular formula is C19H19BrN4O2S and its molecular weight is 447.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
One of the prominent areas of research on this compound involves its antitumor properties. The synthesis and study of antitumor activity of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown promising results. These compounds exhibited significant antineoplastic activity against a wide range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. The study found that derivatives of this compound are potential core structures for creating new effective anticancer agents (Yanchenko, Fedchenkova, & Demchenko, 2020).
Antimicrobial and Antifungal Activity
Another significant application of this compound is in the development of antimicrobial and antifungal agents. Research has shown that some derivatives of 3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibit significant antibacterial and antifungal activities. These compounds were tested against various microbial strains and showed promising results, highlighting their potential in treating microbial infections (Sahu, Ganguly, & Kaushik, 2014).
Anticonvulsant Activity
The compound and its derivatives have also been explored for their anticonvulsant activity. A study on 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines, synthesized using 5-methoxybenzo[d]thiazol-2-amine, showed potential as anticonvulsant agents. The compounds exhibited varying degrees of effectiveness in preventing seizures in animal models, suggesting their potential in developing new treatments for epilepsy (Zhang, Guan, Wei, Deng, & Quan, 2010).
Wound-Healing Properties
Furthermore, certain derivatives have been investigated for their wound-healing properties. A study on the wound-healing action of spiroconjugated 1,2,3-Triazolo[5,1-b]-1,3,4-Thiadiazine in a linear skin wound model demonstrated that these compounds could stimulate skin fibroblast proliferation, thereby increasing the regenerative potential of damaged tissue. This suggests their potential application in promoting wound healing (Vysokova, Zhdanova, Petrova, Medvedeva, Kalinina, Khatsko, Kolesnikova, Glukhareva, & Morzherin, 2019).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, which have been found to exhibit diverse pharmacological activities . .
Mode of Action
Compounds in the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities
Biochemical Pathways
Given the diverse pharmacological activities of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, it is likely that multiple pathways are affected
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class
Result of Action
Given the diverse pharmacological activities of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, it is likely that this compound has multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
6-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S.BrH/c1-24-15-8-6-13(7-9-15)10-18-20-21-19-23(18)22-17(12-26-19)14-4-3-5-16(11-14)25-2;/h3-9,11H,10,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUXLIRNHRNXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Methoxyphenyl)-3-[(2-naphthalen-1-yloxyacetyl)amino]thiourea](/img/structure/B2478752.png)
![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one](/img/structure/B2478754.png)
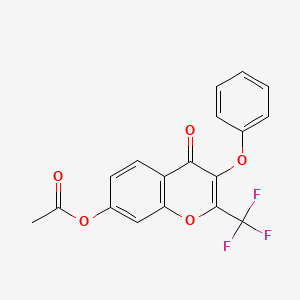
![[2-(2-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2478757.png)
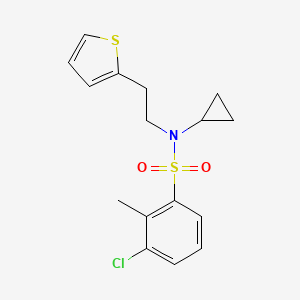

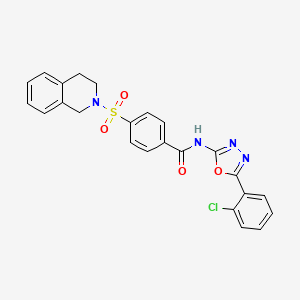


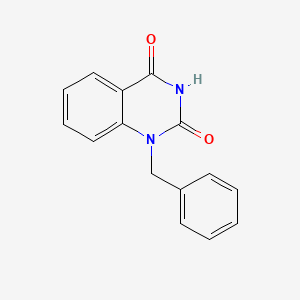
![N-(3-chlorophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2478768.png)
![(2-Chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2478769.png)
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2478774.png)
